![molecular formula C18H19ClN2O2 B5807372 N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 exerts its therapeutic effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and the expression of genes involved in inflammation and cell survival. By inhibiting the activity of NF-κB, N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. It is also relatively stable and has a long shelf life, making it a convenient compound for long-term experiments. However, one limitation of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 is that it can exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. One potential area of research is the development of new drugs that are based on the structure of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. Another area of research is the study of the mechanisms underlying the anti-inflammatory and anti-cancer properties of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. Additionally, the potential off-target effects of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 should be further investigated to better understand its effects in experimental systems.
Synthesemethoden
The synthesis of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chlorophenylacetic acid with 4-aminophenol to form 2-(4-chlorophenyl)acetanilide. This intermediate is then reacted with butyryl chloride in the presence of a base to form the final product, N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-13-8-10-14(19)11-9-13/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALVDANHALRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-chlorophenyl)acetyl]amino}phenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

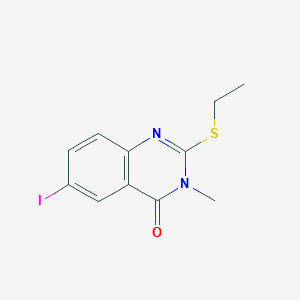
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
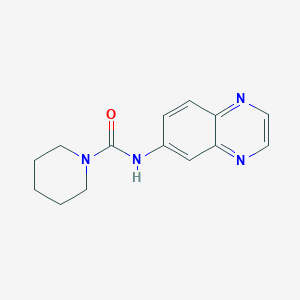
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
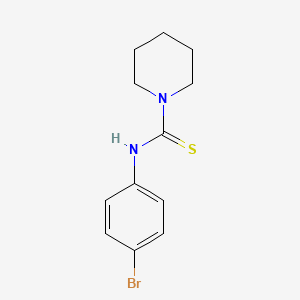
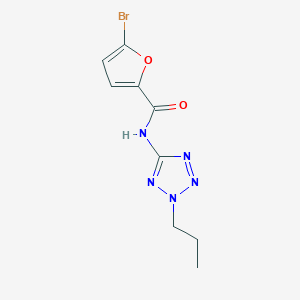

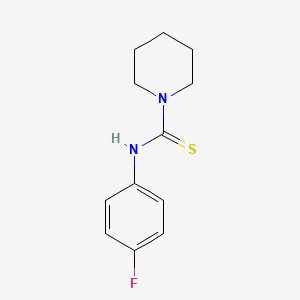
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)